molecular formula C13H11N3OS B2614437 N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1185114-12-8

N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2614437
CAS No.: 1185114-12-8
M. Wt: 257.31
InChI Key: JKHWQCWMAQNFHI-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a benzothiophene ring, a pyrazole ring, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzothiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of benzothiophene and pyrazole rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of medicinal chemistry and material science .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-16-11(4-6-14-16)13(17)15-10-2-3-12-9(8-10)5-7-18-12/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHWQCWMAQNFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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